molecular formula C23H28N6O4 B2978107 N-(3,5-dimethoxyphenyl)-4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide CAS No. 1234851-08-1

N-(3,5-dimethoxyphenyl)-4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B2978107
CAS No.: 1234851-08-1
M. Wt: 452.515
InChI Key: XHBOHRCJGPEXIO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide (CAS# 1234851-08-1) is a chemical compound with a molecular formula of C23H28N6O4 and a molecular weight of 452.5 g/mol . This reagent is of significant interest in medicinal chemistry and drug discovery research due to its sophisticated structure, which incorporates two key pharmacophoric elements: a piperazine-carboxamide group and a 1,2,4-oxadiazole heterocycle . The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functionalities, often employed to improve metabolic stability and physicochemical properties of lead compounds . This heterocyclic system is found in several commercially available drugs and is known to exhibit a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents . The presence of the 1,2,4-oxadiazole and piperazine motifs makes this compound a valuable scaffold for probing biological targets such as enzymes and receptors in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development of novel therapeutic agents, particularly in projects focusing on kinase inhibition, receptor antagonism, and enzyme inhibition. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-15(2)22-26-21(27-33-22)16-5-6-20(24-14-16)28-7-9-29(10-8-28)23(30)25-17-11-18(31-3)13-19(12-17)32-4/h5-6,11-15H,7-10H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBOHRCJGPEXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The table below summarizes structural differences between the target compound and analogs from the evidence:

Compound Name / Identifier Core Structure Key Substituents CAS / Source
N-(3,5-dimethoxyphenyl)-4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide Piperazine-1-carboxamide 3,5-dimethoxyphenyl; pyridin-2-yl with 5-isopropyl-1,2,4-oxadiazole 1234851-08-1
DGG200064 derivatives (e.g., Compound 7a–7i) Piperazine-1-carboxamide 3,5-dimethoxyphenyl; 2-alkoxythieno[2,3-b]pyrazin-3-yl
4-(3-(Trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide Piperazine-1-carboxamide Dual trifluoromethyl-pyridinyl groups 821768-06-3
2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)ethanol Indenyl-aminoethanol linker 3,4-diethoxyphenyl; 1,2,4-oxadiazole 440087-51-4

Functional Group Impact on Properties

  • Piperazine-1-carboxamide Core: Present in the target compound, DGG200064 derivatives, and the trifluoromethyl-pyridinyl analog. This core enhances solubility and enables hydrogen bonding with biological targets . DGG200064 derivatives replace the pyridin-2-yl-oxadiazole group with a thienopyrazine heterocycle.
  • Oxadiazole Substituents: The target compound’s isopropyl group on the oxadiazole increases lipophilicity (logP ~3.5 estimated) compared to the 3,4-diethoxyphenyl substituent in the indenyl-aminoethanol analog (logP ~2.8), which has polar ethoxy groups .
  • Aromatic Substituents :

    • The 3,5-dimethoxyphenyl group in the target compound and DGG200064 derivatives provides symmetric electron donation, favoring interactions with hydrophobic pockets in enzymes. In contrast, 3,4-diethoxyphenyl (CAS 440087-51-4) introduces steric bulk and asymmetric polarity .

Q & A

Q. Table 1. Key Synthetic Parameters for Yield Optimization

VariableLow LevelHigh LevelOptimal Condition
Temperature (°C)80120100
Catalyst Loading (mol%)253
SolventTHFDMFDMF
Reaction Time (h)122418

Q. Table 2. Stability of Oxadiazole Derivatives in Aqueous Media

DerivativeHalf-life (pH 7.4, 37°C)Degradation Pathway
5-Isopropyl-oxadiazole8.2 hoursHydrolysis to amidoxime
5-Trifluoromethyl22.5 hoursOxidative cleavage

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